REACTION_SMILES
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[CH2:12]([C:13]#[CH:14])[Br:15].[H-:10].[Na+:11].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1.[OH2:16].[nH:1]1[c:2]([C:6](=[O:7])[O:8][CH3:9])[cH:3][cH:4][cH:5]1>>[n:1]1([CH2:14][C:13]#[CH:12])[c:2]([C:6](=[O:7])[O:8][CH3:9])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc[nH]1
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Name
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Type
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product
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Smiles
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C#CCn1cccc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |